molecular formula C18H24N2O2 B2844066 N-(2-(7,8-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)-3-methylbutanamide CAS No. 851407-73-3

N-(2-(7,8-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)-3-methylbutanamide

Cat. No.: B2844066
CAS No.: 851407-73-3
M. Wt: 300.402
InChI Key: DVOJFGVJGUHFNK-UHFFFAOYSA-N
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Description

N-(2-(7,8-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)-3-methylbutanamide is a synthetic organic compound characterized by its unique quinoline structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(7,8-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)-3-methylbutanamide typically involves the following steps:

    Formation of the Quinoline Core: The quinoline core is synthesized through a multi-step process involving the cyclization of appropriate precursors under controlled conditions.

    Introduction of the Ethyl Linker: The ethyl linker is introduced via alkylation reactions, where the quinoline core is reacted with ethylating agents.

    Amidation: The final step involves the amidation reaction, where the ethyl-linked quinoline intermediate is reacted with 3-methylbutanoyl chloride in the presence of a base to form the desired compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

N-(2-(7,8-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)-3-methylbutanamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the quinoline core.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Oxidized derivatives of the quinoline core.

    Reduction: Reduced forms of the quinoline core and the amide group.

    Substitution: Substituted quinoline derivatives with various functional groups.

Scientific Research Applications

N-(2-(7,8-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)-3-methylbutanamide has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique structure.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and as a precursor for various industrial chemicals.

Mechanism of Action

The mechanism of action of N-(2-(7,8-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)-3-methylbutanamide involves its interaction with specific molecular targets. The compound is believed to exert its effects through:

    Binding to Enzymes: Inhibiting or modulating the activity of specific enzymes involved in biochemical pathways.

    Interacting with Receptors: Binding to cellular receptors, thereby influencing signal transduction pathways.

    Modulating Gene Expression: Affecting the expression of genes related to inflammation, cell proliferation, and apoptosis.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-(7,8-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)thiophene-2-carboxamide
  • N-(2-(7,8-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)cyclohexanecarboxamide
  • N-(2-(7,8-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)-3,4,5-triethoxybenzamide

Uniqueness

N-(2-(7,8-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)-3-methylbutanamide stands out due to its specific structural features, such as the presence of the 3-methylbutanamide group, which imparts unique chemical and biological properties. This compound’s distinct structure allows for specific interactions with molecular targets, making it a valuable tool in scientific research.

Properties

IUPAC Name

N-[2-(7,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-3-methylbutanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N2O2/c1-11(2)9-16(21)19-8-7-15-10-14-6-5-12(3)13(4)17(14)20-18(15)22/h5-6,10-11H,7-9H2,1-4H3,(H,19,21)(H,20,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVOJFGVJGUHFNK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(C=C1)C=C(C(=O)N2)CCNC(=O)CC(C)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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